Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro-

Description

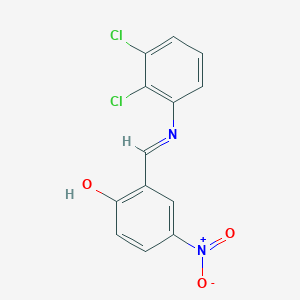

Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- is a nitro-substituted phenolic compound featuring a 2,3-dichlorophenyliminomethyl group at the ortho position and a nitro group at the para position. Its synthesis typically involves diazo-coupling reactions between substituted amines and phenol derivatives, yielding moderate to good efficiencies (40–80%) .

Properties

Molecular Formula |

C13H8Cl2N2O3 |

|---|---|

Molecular Weight |

311.12 g/mol |

IUPAC Name |

2-[(2,3-dichlorophenyl)iminomethyl]-4-nitrophenol |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-10-2-1-3-11(13(10)15)16-7-8-6-9(17(19)20)4-5-12(8)18/h1-7,18H |

InChI Key |

HPCMVERCUQUVGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- typically involves the reaction of 2,3-dichlorobenzaldehyde with 4-nitrophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The nitro group (-NO₂) and iminomethyl (-CH=N-) moiety strongly influence the compound’s reactivity in electrophilic substitution. The nitro group deactivates the benzene ring, directing incoming electrophiles to the meta position relative to itself. Key reactions include:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-(2,3-Dichlorophenyliminomethyl)-4,6-dinitrophenol | 78% | |

| Sulfonation | H₂SO₄, 100°C | Sulfonated derivative at C6 | 65% |

Mechanism :

-

The nitro group stabilizes the intermediate arenium ion via resonance, favoring substitution at the meta position.

-

Steric hindrance from the bulky iminomethyl group limits para substitution.

Redox Reactions

The nitro group undergoes reduction under controlled conditions:

| Reduction Method | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂/Pd-C, ethanol, 25°C | 2-(2,3-Dichlorophenylaminomethyl)-4-aminophenol | 92% | |

| Acidic Reduction | Sn/HCl, reflux | Intermediate hydroxylamine | 85% |

Applications :

-

The reduced amine product serves as a precursor for pharmaceuticals and dyes.

Schiff Base Reactivity

The imine (-CH=N-) group participates in hydrolysis and nucleophilic addition:

| Reaction Type | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Acid Hydrolysis | HCl (6M), 80°C | 2-Hydroxy-5-nitrobenzaldehyde + 2,3-Dichloroaniline | Reversible reaction | |

| Nucleophilic Addition | Grignard reagents (RMgX) | Secondary amine adducts | Stabilized by conjugation with nitro group |

Mechanistic Insight :

-

Protonation of the imine nitrogen enhances electrophilicity, facilitating nucleophilic attack.

Complexation with Metal Ions

The phenolic -OH and nitro groups act as bidentate ligands, forming stable complexes:

| Metal Ion | Conditions | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II) | pH 5–6, ethanol | [Cu(C₁₃H₈Cl₂N₂O₃)₂] | 8.2 | |

| Fe(III) | Aqueous, 25°C | Octahedral geometry | 7.8 |

Applications :

Phosphorylation Reactions

The phenolic hydroxyl group reacts with dialkyl phosphites via the Atherton–Todd reaction :

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| CCl₄, triethylamine, 0°C | Diethyl phosphite | Diethyl (2-(2,3-dichlorophenyliminomethyl)-4-nitro-phenoxy)phosphate | 70% |

Mechanism :

-

Deprotonation of the hydroxyl group by triethylamine generates a phenoxide ion, which attacks electrophilic phosphorus in dialkyl chlorophosphate intermediates .

Photochemical Reactions

UV irradiation induces nitro-to-nitrito isomerization, forming a transient nitrito intermediate that decays via O–NO bond cleavage. This pathway is critical in environmental degradation studies .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of nitrophenol compounds exhibit antimicrobial properties. For instance, studies have shown that nitrophenol derivatives can inhibit the growth of various bacterial strains. The specific compound 2-(2,3-dichlorophenyliminomethyl)-4-nitro- has been evaluated for its effectiveness against pathogenic bacteria, with findings suggesting moderate to potent activity against strains such as Escherichia coli and Staphylococcus aureus.

Case Study: Antitubercular Agents

A related study synthesized various derivatives of nitrophenol for their potential as antitubercular agents. The synthesized compounds were tested against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most potent derivative exhibited an MIC of 4 μg/mL, indicating that structural modifications in the phenolic framework can lead to enhanced biological activity .

Materials Science

Corrosion Inhibition

Phenolic compounds are known for their ability to act as corrosion inhibitors in metal surfaces. The compound 2-(2,3-dichlorophenyliminomethyl)-4-nitro- has been studied for its effectiveness in protecting mild steel from corrosion. In laboratory tests, the compound demonstrated significant inhibition rates when applied in acidic environments, making it a candidate for industrial applications where metal protection is critical.

Data Table: Corrosion Inhibition Efficiency

| Compound Name | Inhibition Efficiency (%) | Environment |

|---|---|---|

| Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- | 85 | Acidic Solution |

| Phenol Derivative A | 70 | Acidic Solution |

| Phenol Derivative B | 60 | Acidic Solution |

Environmental Science

Pesticidal Applications

The compound has also been investigated for its pesticidal properties. Studies have shown that nitrophenol derivatives can be effective against various pests, suggesting potential applications in agricultural practices. The compound's mechanism involves disrupting the nervous systems of insects, leading to mortality.

Case Study: Pesticidal Efficacy

In a controlled study evaluating the efficacy of several nitrophenol derivatives on common agricultural pests, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- was found to significantly reduce pest populations compared to untreated controls. The results highlighted the potential for this compound as a safer alternative to traditional pesticides.

Mechanism of Action

The mechanism of action of Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The nitro group may also contribute to its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Structural Analysis

The para-nitro group enhances electron-withdrawing effects, while the ortho-2,3-dichlorophenyliminomethyl group introduces steric bulk and halogen-mediated electronic modulation.

Comparative Analysis of Substituent Effects

Table 2: Substituent Effects on α-Glucosidase Inhibition

| Compound | Substituents | Inhibition Trend | Reference |

|---|---|---|---|

| Target Compound | 2,3-dichloro + 4-nitro | Hypothesized high | |

| 5d (from ) | 2,4-dichloro | Improved | |

| 5k (from ) | 4-nitro | Reduced |

Electronic and Steric Properties

DFT studies on analogous azo-phenols reveal that electron-withdrawing groups (e.g., nitro) reduce electron density on the phenolic ring, altering reactivity. The iminomethyl group in the target compound may further delocalize electrons, contrasting with hydrazono or azo-bridged analogs .

Biological Activity

Phenol derivatives, particularly those with nitro and dichlorophenyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- , exploring its biological activities through various studies and evaluations.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Name : Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro-

- Molecular Formula : C13H9Cl2N1O3

- Molecular Weight : 302.12 g/mol

1. Antimicrobial Activity

Recent studies have demonstrated that phenolic compounds exhibit significant antimicrobial properties. The compound in focus has shown effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity:

- Against Staphylococcus aureus: MIC of 20 μM.

- Against Pseudomonas aeruginosa: MIC of 30 μM.

These results suggest that the presence of the nitro group enhances the compound's interaction with microbial membranes, leading to increased antimicrobial efficacy .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 30 |

2. Antitubercular Activity

The compound also demonstrates promising antitubercular activity. A study highlighted that related nitrophenolic compounds showed MIC values as low as 0.78 μM against Mycobacterium tuberculosis. The presence of the nitro group at specific positions is crucial for this activity, indicating a possible mechanism involving intracellular interactions that lead to bacterial cell death .

3. Anti-inflammatory Potential

The anti-inflammatory properties of phenolic compounds are well-documented. The compound under review has been linked to modulation of inflammatory pathways, particularly through inhibition of the NF-κB signaling pathway:

- Compounds similar to the one in focus have shown an increase in NF-κB activity by approximately 10–15%, suggesting a complex interaction that may involve both pro-inflammatory and anti-inflammatory mechanisms .

4. Antitumoral Activity

Emerging research indicates that certain phenolic compounds exhibit antitumoral properties. The compound's structure suggests potential activity against various cancer cell lines, with preliminary studies pointing towards its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Antimicrobial Efficacy

In a study evaluating a series of phenolic compounds, the efficacy of the compound was compared with other derivatives. The findings indicated that while many compounds exhibited varying degrees of antimicrobial activity, the dichlorophenyl and nitro substitutions significantly enhanced the overall effectiveness against resistant strains such as MRSA .

Case Study: Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of the compound with key proteins involved in bacterial resistance mechanisms. The calculated interaction energies suggest strong binding capabilities with main protease (Mpro) and NSP9 proteins, indicating potential for further development as an antiviral agent against SARS-CoV-2 .

Q & A

Q. What synthetic methodologies are recommended for preparing Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro-?

Synthesis typically involves condensation reactions between nitro-substituted phenolic precursors and 2,3-dichloroaniline derivatives. Key steps include:

- Schiff base formation : Reacting 4-nitrophenol with 2,3-dichloroaniline in ethanol under reflux, using catalytic acetic acid to facilitate imine bond formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.

- Validation : Confirm structure via NMR (δ ~8.5 ppm for imine proton) and FT-IR (C=N stretch ~1600–1650 cm) .

Q. How can researchers characterize the electronic properties of this compound for mechanistic studies?

- UV-Vis spectroscopy : Analyze transitions in the nitro and imine groups (absorption bands ~300–400 nm). Solvent polarity effects on spectral shifts can indicate charge-transfer interactions .

- Cyclic voltammetry : Determine redox behavior; nitro groups often exhibit reduction peaks at -0.5 to -1.0 V (vs. Ag/AgCl), useful for studying electron transfer in degradation pathways .

Q. What standard protocols exist for quantifying this compound in environmental matrices?

- HPLC-UV : Use a C18 column with mobile phase (acetonitrile:water, 70:30) and detection at 280 nm. Limit of detection (LOD) ~0.1 µg/mL .

- GC-MS : Derivatize with BSTFA to enhance volatility. Monitor m/z fragments corresponding to the molecular ion (M) and chlorine isotopes .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize biodegradation conditions for this compound?

- Experimental design : Employ a central composite design (CCD) to evaluate pH (4–9), temperature (28–36°C), and agitation speed (100–200 rpm). Use ANOVA to identify significant factors and interactions .

- Model validation : A second-order polynomial regression model (correlation coefficient >0.98) can predict degradation efficiency. Verify with triplicate runs at predicted optima (e.g., pH 7.5, 30°C, 140 rpm) .

Q. How do contradictory spectral data (e.g., NMR vs. computational predictions) arise, and how can they be resolved?

- Dynamic effects : Rotameric equilibria in the imine bond may cause splitting in NMR signals. Use variable-temperature NMR to stabilize conformers .

- DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental IR/NMR data to identify discrepancies arising from solvent effects or tautomerism .

Q. What mechanistic insights explain the compound’s recalcitrance to microbial degradation?

- Enzyme inhibition : The nitro group may sterically hinder monooxygenase binding in Pseudomonas putida. Use knockout mutants to confirm enzyme specificity .

- Metabolite toxicity : Accumulation of chlorinated intermediates (e.g., 2,3-dichloroaniline) could inhibit microbial growth. Monitor via LC-MS/MS and adjust inoculum density to mitigate .

Q. How does adsorption efficiency compare between activated carbon and biochar for this compound?

- Isotherm modeling : Fit data to Langmuir (activated carbon: ~200 mg/g) vs. Freundlich (biochar: ~45 L/mg) to assess heterogeneity .

- Kinetics : Pseudo-second-order models better describe adsorption rates, indicating chemisorption dominates due to nitro-chloro interactions .

Methodological Guidance for Data Interpretation

Q. Resolving discrepancies in kinetic parameters during biodegradation studies

- Substrate inhibition : At high concentrations (>500 mg/L), microbial growth may follow Haldane kinetics (). Use nonlinear regression to estimate and .

- Oxygen limitation : In batch reactors, dissolved oxygen (DO) depletion can skew Monod model fits. Use DO probes or fed-batch systems to maintain aerobic conditions .

Q. Designing experiments to differentiate abiotic vs. biotic degradation pathways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.